molecular formula C26H25N3O2S B314489 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B314489
M. Wt: 443.6 g/mol
InChI Key: YDIPJBUMPFJTDE-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic molecule It features a pyrrole ring and a pyrimidine ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the construction of the pyrimidine ring. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Construction of the Pyrimidine Ring: This involves the reaction of a β-ketoester with a guanidine derivative under basic conditions.

    Final Assembly: The two rings are then coupled together using a cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Substitution: Products include halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity. This is achieved through the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme. The compound can also interact with cellular membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
  • **this compound

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This combination of structural features imparts unique electronic and steric properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

(5E)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-1-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H25N3O2S/c1-16-6-10-21(11-7-16)28-18(3)14-20(19(28)4)15-23-24(30)27(5)26(32)29(25(23)31)22-12-8-17(2)9-13-22/h6-15H,1-5H3/b23-15+

InChI Key

YDIPJBUMPFJTDE-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)N(C(=S)N(C3=O)C4=CC=C(C=C4)C)C)C

SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)N(C3=O)C4=CC=C(C=C4)C)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)N(C3=O)C4=CC=C(C=C4)C)C)C

Origin of Product

United States

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